吡啶鎓,1-甲基-3-苯基-

描述

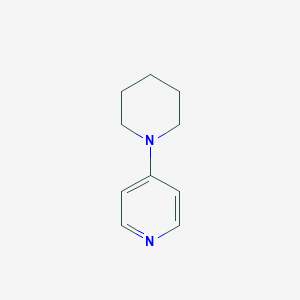

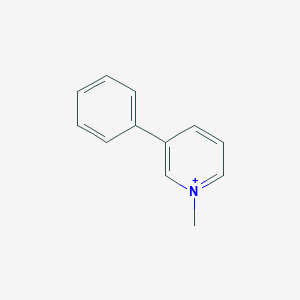

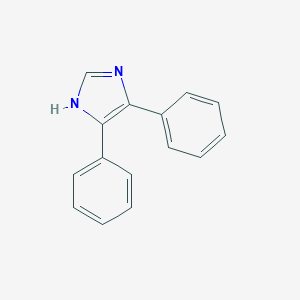

Pyridinium, 1-methyl-3-phenyl- is a structurally diverse pyridinium salt . These salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Synthesis Analysis

Pyridinium salts have been synthesized through various routes . For instance, a new organic stilbazolium derivative crystal was synthesized successfully using a slow evaporation method at room temperature .Molecular Structure Analysis

The molecular structure of pyridinium salts has been confirmed through single crystal X-ray diffraction studies . The crystalline nature of the material was analyzed by powder X-ray diffraction analysis, and the presence of expected functional groups was identified by FT-IR and 1H NMR spectroscopic studies .Chemical Reactions Analysis

Pyridinium salts have shown reactivity in terms of their synthetic routes . They have importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridinium salts have been studied using various techniques . Optical absorption was recorded using UV-Vis-NIR spectral analysis, and linear optical constants such as the absorption coefficient, band gap, extinction coefficient, refractive index and reflectance were calculated . The thermal stability of the crystal was analyzed by TG–DTA studies .科学研究应用

非线性光学:基于苊的取代吡啶鎓阳离子已被研究用于非线性光学。这些阳离子,包括 1-甲基-3-苯基-吡啶鎓的变体,表现出有效的电子给体能力,使其适用于具有高静态二次超极化率的发色团 (Cristian 等人,2004)。

神经毒性和生化效应:吡啶鎓离子因其在神经毒性中的作用而受到研究,特别是在其氧化形式中,它可以抑制线粒体中的 NADH 脱氢酶和 ATP 合成。这一发现对于研究神经毒性化合物及其对线粒体功能的影响非常重要 (Ramsay 等人,1987)。

合成和晶体学:已经描述了 1-甲基-2-((1E,3E)-4-苯基丁-1,3-二烯基)吡啶鎓碘化物的合成和表征,重点是其分子结构和晶体堆积。这项研究有助于理解晶体结构中的分子构型和相互作用 (Chantrapromma 等人,2014)。

分子内静电相互作用:研究重点关注苯基和吡啶鎓部分之间的直接分子内阳离子-π 相互作用。这项研究提供了对分子内碱性和静电相互作用的见解,这对于设计分子结构和理解它们的性质很有用 (Acharya 等人,2003)。

激发态结构和动力学:量子化学计算已用于研究苯基取代吡啶鎓阳离子在激发态中的非刚性平衡结构。这项研究有助于理解这些分子在各种能量状态下的行为,这对于光子学和分子电子学中的应用至关重要 (Kharlanov 和 Papper,2020)。

燃料电池技术:已经设计了基于吡啶鎓的阴离子交换膜用于碱性燃料电池。这项研究探讨了这些膜的稳定性和性能,这对于开发高效且耐用的燃料电池非常重要 (Vöge 等人,2014)。

电子学中的阴极界面材料:已经合成 N-氢化/N-甲基化的吡啶鎓盐,并将其用作聚合物发光二极管中的阴极界面材料。该应用展示了这些化合物在提高器件性能和效率方面的潜力 (Yin 等人,2017)。

有机合成中的催化应用:吡啶鎓盐已被用作各种有机化合物的合成中的催化剂,例证了它们在促进化学反应以及提高产率和效率中的用途 (Moosavi-Zare 等人,2016)。

安全和危害

属性

IUPAC Name |

1-methyl-3-phenylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N/c1-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h2-10H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJZRLIOGSSFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60231838 | |

| Record name | Pyridinium, 1-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridinium, 1-methyl-3-phenyl- | |

CAS RN |

82540-43-0 | |

| Record name | Pyridinium, 1-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082540430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 1-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60231838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B189433.png)

![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)